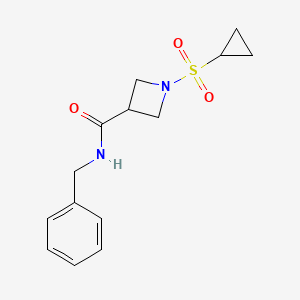

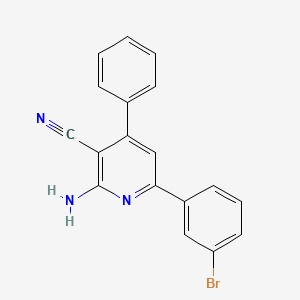

N-benzyl-1-(cyclopropylsulfonyl)azetidine-3-carboxamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Synthesis Analysis

Azetidines are important four-membered heterocycles used in organic synthesis and medicinal chemistry . The synthesis of azetidines is driven by a considerable ring strain, which translates into both facile handling and unique reactivity that can be triggered under appropriate reaction conditions . A straightforward synthesis of various 1,3-disubstituted azetidines has been accomplished via the alkylation of primary amines with in situ generated bis-triflates of 2-substituted-1,3-propanediols .Molecular Structure Analysis

Azetidines represent one of the most important four-membered heterocycles used in organic synthesis and medicinal chemistry . The reactivity of azetidines is driven by a considerable ring strain, while at the same the ring is significantly more stable than that of related aziridines .Chemical Reactions Analysis

Azetidines are used in anionic and cationic ring-opening polymerization . They are building blocks for polyamines and have many important applications, such as antibacterial and antimicrobial coatings, CO2 adsorption, chelation and materials templating, and non-viral gene transfection .Physical And Chemical Properties Analysis

The physical and chemical properties of azetidines are driven by the ring strain of approx. 25.4 kcal/mol . The ring strain of azetidines lies between that of less stable and difficult to handle aziridines .Aplicaciones Científicas De Investigación

Polymerization Processes

Activated Monomer Polymerization of an N-Sulfonylazetidine has been explored, where derivatives of N-Sulfonylazetidine undergo anionic polymerization, forming semicrystalline polymers with structures similar to polyamides. These polymers incorporate sulfonylamides instead of carboxamides, highlighting a unique application of N-Benzyl-1-(Cyclopropylsulfonyl)azetidine-3-Carboxamide in polymer chemistry (Reisman et al., 2020).

Synthesis of Medical Agents

N-Benzyl-1-(Cyclopropylsulfonyl)azetidine-3-Carboxamide plays a role in the synthesis of drug-like compounds. For instance, its derivatives have been used in the synthesis of potent inhibitors of bovine factor Xa and thrombin, demonstrating its significance in the development of anticoagulant agents (Stürzebecher et al., 1989).

Development of Antimicrobial Agents

The compound has been involved in the synthesis of new sulfonamides with antibacterial activity. These sulfonamides have shown promising results in fighting bacterial infections, which is crucial in the field of medicinal chemistry and pharmacology (Ajani et al., 2012).

Role in Antitumor Drugs

It has been used in the design of antitumor drugs, highlighting its potential in cancer treatment. The electron-deficient DNA-intercalating agents derived from N-Benzyl-1-(Cyclopropylsulfonyl)azetidine-3-Carboxamide and similar compounds have shown efficacy in preclinical trials (Chen et al., 1994).

Synthesis of Neurokinin Antagonists

Its derivatives have been utilized in synthesizing neurokinin-2 antagonists, demonstrating its application in developing treatments for neurological disorders (Mackenzie et al., 2002).

Mecanismo De Acción

Safety and Hazards

Direcciones Futuras

Azetidines have attracted major attention in organic synthesis due to their unique four-membered heterocycle . They appear in bioactive molecules and natural products, making them a privileged motif in medicinal chemistry . Future research directions include the development of new synthesis methods, functionalization reactions, and applications in drug discovery, polymerization, and chiral templates .

Propiedades

IUPAC Name |

N-benzyl-1-cyclopropylsulfonylazetidine-3-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H18N2O3S/c17-14(15-8-11-4-2-1-3-5-11)12-9-16(10-12)20(18,19)13-6-7-13/h1-5,12-13H,6-10H2,(H,15,17) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SLMQIGFOWZIJSX-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC1S(=O)(=O)N2CC(C2)C(=O)NCC3=CC=CC=C3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H18N2O3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

294.37 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-benzyl-1-(cyclopropylsulfonyl)azetidine-3-carboxamide | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![3-phenyl-9-((tetrahydrofuran-2-yl)methyl)-2-(trifluoromethyl)-9,10-dihydrochromeno[8,7-e][1,3]oxazin-4(8H)-one](/img/structure/B2700815.png)

![N1-(2-(4-chlorophenyl)-5,5-dioxido-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-N2-(2-hydroxypropyl)oxalamide](/img/structure/B2700817.png)

![(1S,2R,4R,5S)-2-[(9H-Fluoren-9-ylmethoxycarbonylamino)methyl]-4,5-dihydroxycyclohexane-1-carboxylic acid](/img/structure/B2700819.png)

![2-{[(2-Methylphenyl)methyl]amino}cyclobutan-1-ol](/img/structure/B2700820.png)

![2-[3-(2-Fluoroethyl)-1-bicyclo[1.1.1]pentanyl]-2-[(2-methylpropan-2-yl)oxycarbonylamino]acetic acid](/img/structure/B2700825.png)

![N-([2,3'-bipyridin]-5-ylmethyl)-3-(o-tolyl)propanamide](/img/structure/B2700834.png)